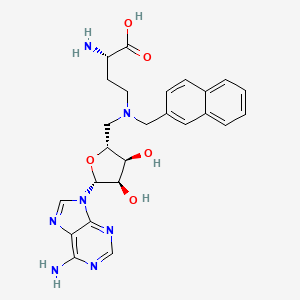

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

Übersicht

Beschreibung

Bisubstrat-Inhibitor 78 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Nicotinamid-N-Methyltransferase (NNMT) bekannt ist. NNMT ist ein Enzym, das an der Methylierung von Nicotinamid beteiligt ist, einer Form von Vitamin B3.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bisubstrat-Inhibitor 78 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Purinbase und eine Naphthalineinheit umfasst. Der Syntheseweg beinhaltet typischerweise:

Bildung der Purinbase: Dieser Schritt beinhaltet die Synthese eines Purinderivats, das dann funktionalisiert wird, um Amino- und Hydroxylgruppen einzuführen.

Anbindung der Naphthalineinheit: Die Naphthalin-Gruppe wird durch eine Reihe von Substitutionsreaktionen eingeführt, die oft halogenierte Zwischenprodukte beinhalten.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung der Purinbase mit der Naphthalineinheit unter bestimmten Bedingungen, wie z. B. in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC).

Industrielle Produktionsmethoden

Die industrielle Produktion von Bisubstrat-Inhibitor 78 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Bisubstrat-Inhibitor 78 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Purinbase zu modifizieren.

Substitution: Die Naphthalineinheit kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierte Zwischenprodukte und Nukleophile wie Amine und Thiole werden häufig verwendet.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Bisubstrat-Inhibitor 78 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Er wird als Modellverbindung verwendet, um Enzyminhibition und Reaktionsmechanismen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von NNMT im Zellstoffwechsel und ihre Auswirkungen auf Krankheiten zu untersuchen.

Medizin: Bisubstrat-Inhibitor 78 wird für sein Potenzial in der Krebstherapie untersucht, insbesondere bei der gezielten NNMT-Hemmung zur Unterdrückung des Tumorwachstums.

Wirkmechanismus

Bisubstrat-Inhibitor 78 entfaltet seine Wirkung durch Bindung an das aktive Zentrum von NNMT. Er besetzt die Bindungstaschen für die NNMT-Substrate S-Adenosyl-L-Methionin und Nicotinamid, wodurch das Enzym daran gehindert wird, die Methylierungsreaktion zu katalysieren. Diese Inhibition führt zu einer Reduktion der Spiegel von 1-Methylnicotinamid, einem Produkt der NNMT-Aktivität, was wiederum zelluläre Prozesse wie Proliferation und Stoffwechsel beeinflusst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bisubstrate Inhibitor 78 involves multiple steps, starting with the preparation of the core structure, which includes a purine base and a naphthalene moiety. The synthetic route typically involves:

Formation of the Purine Base: This step involves the synthesis of a purine derivative, which is then functionalized to introduce amino and hydroxyl groups.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a series of substitution reactions, often involving halogenated intermediates.

Coupling Reactions: The final step involves coupling the purine base with the naphthalene moiety under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Bisubstrate Inhibitor 78 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Bisubstrate Inhibitor 78 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the purine base.

Substitution: The naphthalene moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated intermediates and nucleophiles like amines and thiols are commonly used.

Major Products

Wissenschaftliche Forschungsanwendungen

Bisubstrate Inhibitor 78 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: The compound is used to investigate the role of NNMT in cellular metabolism and its implications in diseases.

Medicine: Bisubstrate Inhibitor 78 is being explored for its potential in cancer therapy, particularly in targeting NNMT to inhibit tumor growth.

Wirkmechanismus

Bisubstrate Inhibitor 78 exerts its effects by binding to the active site of NNMT. It occupies the binding pockets for the NNMT substrates S-adenosyl-L-methionine and nicotinamide, thereby preventing the enzyme from catalyzing the methylation reaction. This inhibition leads to a reduction in the levels of 1-methylnicotinamide, a product of NNMT activity, which in turn affects cellular processes such as proliferation and metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sinefungin: Ein weiterer NNMT-Inhibitor mit einem ähnlichen Wirkmechanismus.

3-Deazaadenosin: Hemmt Methyltransferasen, indem es die Struktur von S-Adenosyl-L-Methionin imitiert.

Ademetionin: Ein Methylspender, der unter bestimmten Bedingungen auch als Inhibitor wirken kann.

Einzigartigkeit

Bisubstrat-Inhibitor 78 ist einzigartig aufgrund seiner hohen Selektivität für NNMT gegenüber anderen Methyltransferasen, wie z. B. Histon-Lysin-N-Methyltransferase und Protein-Arginin-Methyltransferase 1. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von NNMT-spezifischen Signalwegen und deren Auswirkungen auf Krankheiten .

Biologische Aktivität

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex compound with significant biological implications. It features a structure that combines amino acids and purine derivatives, which are known to play critical roles in various biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 566.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33F3N8O7 |

| Molecular Weight | 566.53 g/mol |

| CAS Number | 2245255-66-5 |

| Purity | Not specified |

| Storage Conditions | 2-8°C, dark place |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its potential inhibitory effects on Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various metabolic disorders.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit strong inhibition of NNMT. For instance, certain bisubstrate inhibitors have shown IC50 values as low as 0.061 μM against NNMT, highlighting the potential for this compound to serve as a therapeutic agent in conditions such as cancer and metabolic syndromes associated with NNMT dysregulation .

Case Studies

- NNMT Inhibition : A study demonstrated that modifications to the structure of NNMT inhibitors could significantly enhance their potency. The introduction of electron-deficient aromatic groups improved binding affinity to the enzyme's active site. This suggests that this compound could be optimized for better efficacy through structural modifications .

- Metabolic Pathways : Another study explored the role of NNMT in metabolic pathways related to energy homeostasis and detoxification. The inhibition of this enzyme by compounds like (S)-2-amino-4... could potentially modulate these pathways, offering therapeutic benefits for metabolic disorders .

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in developing effective inhibitors targeting NNMT:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.19 | Potent inhibitor |

| Compound B | 0.64 | Moderate activity |

| (S)-2-amino... | TBD | Potential for optimization |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQGTLCZLBIAR-XCPBYIKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.